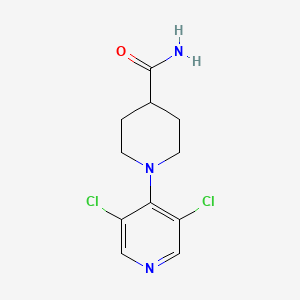

1-(3,5-二氯吡啶-4-基)哌啶-4-甲酰胺

描述

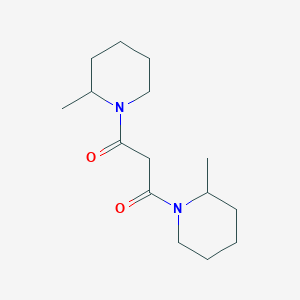

The compound "1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide" is a derivative of piperidine-4-carboxamide, which is a core structure for various biologically active compounds. The presence of the dichloropyridinyl group suggests potential for increased molecular interactions, possibly enhancing the compound's biological activity. Although the specific compound is not directly mentioned in the provided papers, the general class of piperidine-4-carboxamides is well-represented, indicating the importance of this scaffold in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine-4-carboxamide derivatives is well-documented. For instance, the synthesis of multifunctionalized dihydropyridones, which can be further transformed into pyridone carboxamides, is achieved through a piperidine-promoted domino reaction with aldehydes, yielding products in moderate to high yields . This method could potentially be adapted for the synthesis of "1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine-4-carboxamides is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing nitrogen. This ring system is known to impart favorable pharmacokinetic properties to drug molecules. The substitution pattern on the pyridine and piperidine rings can significantly influence the molecule's conformation and, consequently, its biological activity. For example, the triazine heterocycle in related compounds is critical for potency and selectivity .

Chemical Reactions Analysis

Piperidine-4-carboxamides can undergo various chemical reactions, which are essential for the diversification of this scaffold and the discovery of new bioactive molecules. The reaction of carbamoylated enaminones with aldehydes to produce dihydropyridones , and the optimization of substituents for improved pharmacokinetic properties , are examples of chemical modifications that can be applied to the piperidine-4-carboxamide core.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-4-carboxamides are influenced by their functional groups and overall molecular structure. These properties are crucial for the compound's solubility, stability, and reactivity. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride demonstrates the importance of optimizing reaction conditions to achieve high purity and yield, which are indicative of the compound's physical and chemical characteristics .

科学研究应用

合成和结构分析

- 使用各种光谱技术和 X 射线衍射对相关化合物(具体来说是 2-(1-(3-溴-1-(3-氯吡啶-2-基)-1H-吡唑-5-羰基)哌啶-4-基)-N-异丙基噻唑-4-甲酰胺)的合成和晶体结构进行了表征。该化合物对烟草花叶病毒表现出良好的杀菌和抗病毒活性 (Li 等人,2015)。

生物学和药学化学

- 发现并优化了一种新的抗增殖剂化学类别,即 4-(1,2,4-恶二唑-5-基)哌啶-1-甲酰胺。这些化合物被识别为微管抑制剂,并在治疗后显示白血病细胞系中有更多有丝分裂细胞,表明在癌症治疗中具有潜在应用 (Krasavin 等人,2014)。

- 优化了 N-(吡啶-4-基)哌嗪-1-甲酰胺盐酸盐的制备,该盐酸盐是一种正在研究用于治疗中枢神经系统疾病的 Rho 激酶抑制剂,表明在治疗神经系统疾病方面具有潜在应用 (Wei 等人,2016)。

- 从高通量筛选发现了可溶性环氧化物水解酶的新型抑制剂,具体来说是 1-(1,3,5-三嗪-2-基)哌啶-4-甲酰胺。这些抑制剂显示出对血清生物标志物具有强大的影响,表明在疾病模型中具有潜在治疗应用 (Thalji 等人,2013)。

化学和工艺开发

- 讨论了哌啶-4-甲酰胺 CCR5 拮抗剂在潜在抗 HIV-1 活性方面的发现。氨基甲酰基的引入导致高代谢稳定性和对膜融合的有效抑制,表明在 HIV 治疗中具有潜在用途 (Imamura 等人,2006)。

- 一系列 N-(哌啶-3-基)-N-(吡啶-2-基)哌啶/哌嗪-1-甲酰胺被识别为小分子 PCSK9 mRNA 翻译抑制剂,显示出改善的效力和体外安全性,表明它们在调节胆固醇水平方面具有潜在用途 (Londregan 等人,2018)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N3O/c12-8-5-15-6-9(13)10(8)16-3-1-7(2-4-16)11(14)17/h5-7H,1-4H2,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCHGDBASIDUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=NC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516136.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2516137.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2516142.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)

![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2516154.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2516158.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2516159.png)